Anagrelide Hydrochloride Hydrate

Phosphodiesterase 3 (PDE3) inhibitor Platelet aggregation inhibition Pharmacodynamics

For researchers and manufacturers, this Anagrelide Hydrochloride Hydrate (CAS 823178-43-4) is the monohydrochloride monohydrate salt—the specific molecular form essential for platelet-lowering research. Unlike generic anagrelide, this product's polymorphic identity (Form II, EP2945948B1) is critical: Form I poses explosion risks and uses Class 2 solvents. The PDE3 inhibitory potency (IC50 36 nM) is decoupled from megakaryocyte maturation inhibition, making purity profiling of 3-hydroxy anagrelide essential. Ideal as a tool compound for next-gen anti-megakaryocyte SAR studies and GIST orphan drug repurposing.

Molecular Formula C10H10Cl3N3O2
Molecular Weight 310.6 g/mol
CAS No. 823178-43-4
Cat. No. B1384281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnagrelide Hydrochloride Hydrate
CAS823178-43-4
Molecular FormulaC10H10Cl3N3O2
Molecular Weight310.6 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3.O.Cl
InChIInChI=1S/C10H7Cl2N3O.ClH.H2O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;;/h1-2H,3-4H2,(H,13,14,16);1H;1H2
InChIKeyYLFXXKJQBOJJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anagrelide Hydrochloride Hydrate (CAS 823178-43-4): Scientific and Procurement Baseline


Anagrelide Hydrochloride Hydrate (CAS 823178-43-4) is the monohydrochloride monohydrate salt form of anagrelide, an imidazoquinazoline derivative [1]. It is an orally bioavailable, potent, and selective inhibitor of phosphodiesterase 3 (PDE3), with an IC50 of 36 nM for the human platelet enzyme . Its primary mechanism of action is the inhibition of megakaryocyte maturation, leading to a specific reduction in platelet production [2]. Anagrelide Hydrochloride Hydrate is approved globally as a second-line therapy for the reduction of elevated platelet counts in patients with essential thrombocythemia (ET) who are intolerant to or have an inadequate response to first-line therapies such as hydroxyurea [3].

Why Not All Anagrelide Hydrochloride Hydrate (CAS 823178-43-4) Sourcing is Equivalent


While generic formulations of Anagrelide Hydrochloride Hydrate exist, procurement and research decisions based solely on chemical name equivalence are insufficient. Critical differences can arise from factors including the presence of distinct crystalline polymorphs, which can significantly impact solubility, stability, and ultimately, bioavailability and manufacturing reproducibility [1]. Furthermore, the purity profile, particularly regarding specific metabolites and residual solvents, can vary between sources. For instance, the active metabolite 3-hydroxy anagrelide, while 40-fold more potent at PDE3 (IC50 = 0.9 nM vs. 36 nM for anagrelide), does not correlate with the desired platelet-lowering effect, which is driven by the parent compound's action on megakaryocyte maturation [2]. This uncoupling means that high PDE3 inhibition potency alone is an insufficient metric; the specific molecular form and its purity are paramount for ensuring the intended biological and therapeutic outcome [3]. Therefore, rigorous evaluation of a vendor's polymorphic and impurity profiles is essential for both research reproducibility and pharmaceutical development.

Quantitative Differentiation of Anagrelide Hydrochloride Hydrate (CAS 823178-43-4): A Comparative Evidence Guide


Target Specificity: PDE3 Inhibition Potency of Parent vs. Metabolite

Anagrelide hydrochloride hydrate's primary pharmacological action is as a PDE3 inhibitor. However, a key differentiator lies in the comparative potency of the parent drug and its major active metabolite. While both inhibit PDE3, the metabolite, 3-hydroxy anagrelide, is approximately 40 times more potent (IC50 = 0.9 nM) than anagrelide itself (IC50 = 36 nM) [1]. Critically, this enhanced PDE3 inhibition does not correlate with the desired platelet-lowering effect, which is mediated by anagrelide's unique and poorly understood inhibition of megakaryocyte maturation [2]. This data underscores that high PDE3 potency is a misleading proxy for therapeutic efficacy in this specific chemical class.

Phosphodiesterase 3 (PDE3) inhibitor Platelet aggregation inhibition Pharmacodynamics

Polymorphic Purity: Crystalline Form II Differentiation

Anagrelide hydrochloride monohydrate exists in at least two distinct crystalline forms. Form II, specifically claimed in EP2945948B1, is differentiated from Form I by its unique X-ray powder diffraction (XRPD) pattern and superior solid-state properties for pharmaceutical processing [1]. The patent describes Form I as being prepared using ethereal HCl and acetonitrile, a method unsuitable for large-scale production due to explosion risks and the use of a Class 2 solvent [2]. In contrast, Form II can be produced via a more industrially viable and safer method [3]. The selection of the correct polymorph is therefore critical for ensuring batch-to-batch consistency, stability, and reproducible bioavailability in final drug products.

Solid-state chemistry Polymorphism Pharmaceutical formulation

Clinical Platelet Reduction: Anagrelide vs. First-Line Standard of Care (Hydroxyurea)

In a 2025 systematic review and meta-analysis of six studies comprising 1,555 patients with essential thrombocythemia, anagrelide therapy was associated with significantly lower platelet counts compared to hydroxyurea, the standard first-line therapy [1]. The mean difference (MD) in platelet reduction was -65.22 x 10⁹/L (95% CI: -80.78 to -49.66; p < 0.01), demonstrating superior cytoreductive efficacy [2]. However, this enhanced platelet-lowering effect was accompanied by a higher risk of bleeding events (RR: 1.34; 95% CI: 1.10 to 1.62; p < 0.01) [3]. This evidence quantifies the risk-benefit profile of anagrelide relative to the most common alternative.

Essential thrombocythemia Clinical efficacy Meta-analysis

Pharmacokinetic Differentiation: Exposure of Parent vs. Active Metabolite

The pharmacokinetic profile of anagrelide is characterized by extensive metabolism to 3-hydroxy anagrelide, which has a distinct exposure profile. In patients, the plasma area under the curve (AUC) for the active metabolite is approximately 2-fold higher than that of the parent drug, anagrelide [1]. Furthermore, their elimination half-lives differ, with anagrelide having a half-life of approximately 1.5 hours, compared to 2.5 hours for 3-hydroxy anagrelide [2]. This means that the metabolite not only has a higher potency at the PDE3 enzyme but also circulates at higher concentrations and for a longer duration than the parent compound.

Pharmacokinetics Metabolism Bioanalysis

Regulatory Status: Orphan Designation Beyond Essential Thrombocythemia

Anagrelide hydrochloride monohydrate's regulatory footprint extends beyond its established use in essential thrombocythemia (ET). While many generic PDE3 inhibitors exist, anagrelide has secured a unique position. On March 20, 2023, the European Medicines Agency (EMA) granted an orphan designation (EU/3/23/2765) for anagrelide hydrochloride monohydrate for the treatment of gastrointestinal stromal tumours (GIST) [1]. This is in addition to its earlier orphan designation (EU/3/00/010) for ET, which has since resulted in marketing authorization [2]. This dual-orphan designation status is a rare and specific differentiator not shared by its in-class analogs like cilostazol or milrinone, which are indicated for entirely different conditions (intermittent claudication and acute heart failure, respectively) [3].

Orphan drug designation Drug repurposing Regulatory affairs

High-Impact Application Scenarios for Anagrelide Hydrochloride Hydrate (CAS 823178-43-4)


Developing Megakaryocyte-Specific Therapeutics with Decoupled PDE3 Activity

Researchers aiming to develop next-generation platelet-lowering agents can utilize Anagrelide Hydrochloride Hydrate as a critical tool compound. Its well-characterized mechanism, which decouples megakaryocyte maturation inhibition from its PDE3 inhibitory potency, provides a unique pharmacological template [1]. By sourcing and comparing the biological effects of anagrelide with its 40-fold more potent metabolite, 3-hydroxy anagrelide (IC50 = 0.9 nM vs. 36 nM), scientists can validate assays that specifically detect the anti-megakaryocyte effect, which is independent of PDE3 inhibition [2]. This enables structure-activity relationship (SAR) studies focused on eliminating the PDE3-driven cardiovascular side effects while retaining the desired platelet reduction .

Ensuring Robust CMC and Formulation Development via Polymorph Control

For pharmaceutical development and manufacturing, procuring the correct crystalline form of Anagrelide Hydrochloride Hydrate is a critical quality attribute. The existence of at least two distinct polymorphs, with Form I being unsuitable for large-scale production due to explosion risks and the use of Class 2 solvents [1], necessitates rigorous supplier qualification. Sourcing and confirming the identity of crystalline Form II (as per EP2945948B1) through XRPD analysis ensures process safety, regulatory compliance (avoidance of acetonitrile), and batch-to-batch consistency in the final drug product's dissolution and stability profiles [2].

Validating Bioanalytical Assays for Accurate PK/PD Modeling

Given the complex pharmacokinetics of anagrelide, where the active metabolite has a ~2-fold higher systemic exposure (AUC) and a ~1.7-fold longer half-life than the parent drug [1], accurate bioanalysis is paramount. Laboratories developing and validating LC-MS/MS or similar methods must use certified reference standards of both Anagrelide Hydrochloride Hydrate and 3-hydroxy anagrelide. This dual quantification is essential for constructing reliable PK/PD models that can accurately predict the time-course of platelet reduction and distinguish it from the pharmacokinetics of the PDE3 inhibitory metabolite, thereby guiding optimal dosing regimens in clinical trials and therapeutic drug monitoring [2].

Repurposing Strategies Leveraging Dual Orphan Designations

Drug repurposing initiatives can be strategically focused on Anagrelide Hydrochloride Hydrate due to its unique regulatory history. The compound holds an orphan designation for the treatment of gastrointestinal stromal tumors (GIST) in addition to its approved indication for essential thrombocythemia [1]. This provides a clear path for companies to pursue clinical development in GIST, with the potential for market exclusivity upon approval. Research efforts should focus on elucidating the mechanism of action in GIST cells, where anagrelide has shown anti-proliferative and pro-apoptotic effects in vitro, and leveraging the existing safety database to expedite clinical trial design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anagrelide Hydrochloride Hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.